molecular formula C5H11NO2 B1439784 (R)-2-aminomethyl butyric acid CAS No. 255871-58-0

(R)-2-aminomethyl butyric acid

Cat. No.: B1439784
CAS No.: 255871-58-0
M. Wt: 117.15 g/mol
InChI Key: HBICVCPHTYGKKD-SCSAIBSYSA-N
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Description

®-2-aminomethyl butyric acid is an organic compound with the molecular formula C5H11NO2 It is a chiral molecule, meaning it has a non-superimposable mirror image

Mechanism of Action

Target of Action

The primary targets of ®-2-aminomethyl butyric acid, also known as (2R)-2-(aminomethyl)butanoic acid, are the cells in the gastrointestinal tract and peripheral tissues . This compound is produced endogenously in the body through the microbial fermentation of dietary fibers in the colon . It plays a significant role in the immune homeostasis of the colonic mucosa .

Mode of Action

®-2-aminomethyl butyric acid interacts with its targets in multiple ways. It acts as an agonist of free-fatty acid receptors, an inhibitor of pro-inflammatory pathways, an epigenetic modulating agent, and serves as an energy source . It also influences the microbiota residing in the gastrointestinal tract due to its bacteriostatic properties . Furthermore, it inhibits histone deacetylase, which plays a crucial role in the epigenetic regulation of gene expression .

Biochemical Pathways

The biochemical pathways of ®-2-aminomethyl butyric acid involve the fermentation of dietary fibers in the colon, leading to its production . It is part of the short-chain fatty acids (SCFAs), which also include acetic, propionic, and valeric acid . The functionality of these SCFAs facilitates catalytic upgrading to a broad range of compounds including aldehydes, esters, ketones, alcohols, alkanes, alkenes, and olefins .

Pharmacokinetics

The pharmacokinetics of ®-2-aminomethyl butyric acid are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . It is a substrate for monocarboxylate transporters, which are significant determinants of absorption, renal reabsorption, and brain and tissue uptake .

Result of Action

The molecular and cellular effects of ®-2-aminomethyl butyric acid’s action are diverse. It contributes to cell proliferation, indicating a faster renewal of necrotic areas . It also suppresses tumor growth by inducing cytotoxic granzyme B+, interferon (IFN)-γ+, and tumor necrosis factor (TNF)-α+ CD8+ T cells . Furthermore, it has been implicated in down-regulating bacteria virulence .

Action Environment

The action of ®-2-aminomethyl butyric acid is influenced by environmental factors such as the composition of the diet and the health status of the individual . Its efficacy and stability can be affected by the pH conditions and the diversity of cell types encountered throughout the gastrointestinal tract .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-aminomethyl butyric acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-aminomethyl butyric acid precursors using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric purity.

Another method involves the use of enzymatic resolution, where racemic mixtures of 2-aminomethyl butyric acid are separated into their respective enantiomers using specific enzymes that selectively react with one enantiomer over the other.

Industrial Production Methods

Industrial production of ®-2-aminomethyl butyric acid typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

®-2-aminomethyl butyric acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

®-2-aminomethyl butyric acid has numerous applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-aminomethyl butyric acid: The enantiomer of ®-2-aminomethyl butyric acid with different biological activity.

    Gamma-aminobutyric acid (GABA): A structurally similar compound with significant roles in the central nervous system.

    2-aminobutyric acid: Another related compound with distinct chemical and biological properties.

Uniqueness

®-2-aminomethyl butyric acid is unique due to its specific chiral configuration, which imparts distinct chemical reactivity and biological activity compared to its enantiomer and other similar compounds. Its applications in various fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

(2R)-2-(aminomethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-2-4(3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBICVCPHTYGKKD-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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